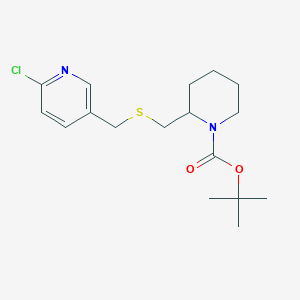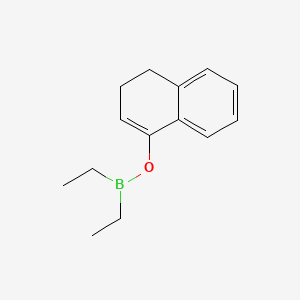
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane is an organoboron compound with the molecular formula C14H19BO. It is known for its unique structure, which includes a boron atom bonded to a diethyl group and a 3,4-dihydronaphthalen-1-yloxy group.
Méthodes De Préparation
The synthesis of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane typically involves the reaction of 3,4-dihydronaphthalen-1-ol with diethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Des Réactions Chimiques
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: This compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dihydronaphthalen-1-yloxy(diethyl)borane involves its ability to interact with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating reactions and interactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or biological studies.
Comparaison Avec Des Composés Similaires
3,4-Dihydronaphthalen-1-yloxy(diethyl)borane can be compared with other similar organoboron compounds, such as:
Phenylboronic Acid: Known for its use in Suzuki coupling reactions.
Triethylborane: Used as a reagent in organic synthesis and as a catalyst.
Boronic Esters: Commonly used in organic synthesis for forming carbon-carbon bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other boron-containing compounds.
Propriétés
Numéro CAS |
57387-79-8 |
|---|---|
Formule moléculaire |
C14H19BO |
Poids moléculaire |
214.11 g/mol |
Nom IUPAC |
3,4-dihydronaphthalen-1-yloxy(diethyl)borane |
InChI |
InChI=1S/C14H19BO/c1-3-15(4-2)16-14-11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10-11H,3-4,7,9H2,1-2H3 |
Clé InChI |
VQVUPAVYWSXGDE-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OC1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


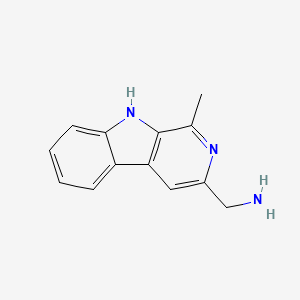
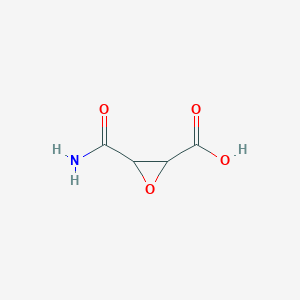



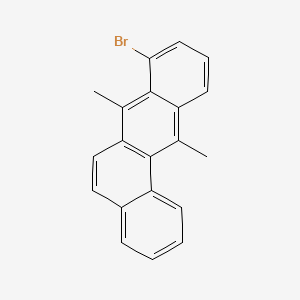

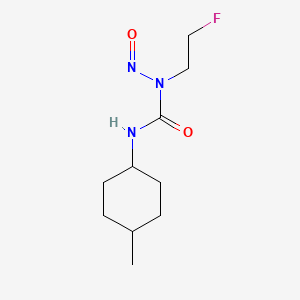
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

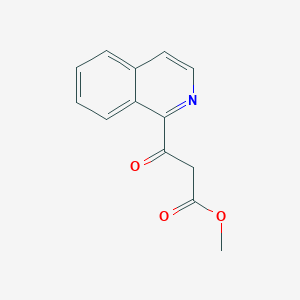

![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
